molecular formula C8H19N3 B7932078 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Cat. No.: B7932078
M. Wt: 157.26 g/mol
InChI Key: KMMQSADPMLCCHG-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Ethyleneamine Scaffolds in Advanced Organic Synthesis and Applications

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because it is a component of numerous approved drugs. nih.govmdpi.com The presence of two nitrogen atoms allows for modifications that can significantly alter a molecule's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic profile. mdpi.com Piperazine derivatives exhibit a wide array of biological activities, including anticancer, antidepressant, antiviral, and antihistamine effects. mdpi.comresearchgate.netgoogle.com

The ethyleneamine moiety is also a critical structural unit in chemical synthesis. wikipedia.org It provides a primary amine group that is a key functional handle for building larger, more complex molecules. In industrial applications, ethyleneamines are used as epoxy curing agents, corrosion inhibitors, and additives for asphalt (B605645) and textiles. researchgate.net The combination of a piperazine core and an ethylamine (B1201723) side chain, as seen in the parent compound 2-(1-Piperazinyl)ethylamine, creates a molecule with three distinct nitrogen atoms (primary, secondary, and tertiary), offering multiple sites for chemical reactions and interactions with biological targets.

Rationale for Focused Academic Investigation of Substituted Piperazine Ethylamines, with Emphasis on 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Architectures

The academic investigation into specifically substituted piperazine ethylamines is driven by the principles of structure-activity relationship (SAR) in drug design and materials science. While the parent structure provides a versatile template, substitutions on the piperazine ring are a primary strategy for optimizing a compound's properties.

The rationale for focusing on a 2,4-dimethyl substituted architecture is multifaceted:

Modulation of Physicochemical Properties: The addition of methyl groups, as seen in the related compound 1,4-dimethylpiperazine, increases the molecule's lipophilicity (fat solubility). This can influence how a molecule is absorbed, distributed, metabolized, and excreted (ADME profile). Increased lipophilicity can sometimes enhance penetration of the blood-brain barrier, a desirable trait for drugs targeting the central nervous system.

Steric and Conformational Effects: A methyl group at the 2-position introduces a chiral center and steric bulk directly adjacent to the ethylamine substituent. This can enforce a specific three-dimensional conformation, which may lead to higher selectivity and potency when binding to a biological target like a receptor or enzyme.

Metabolic Stability: The methyl group at the 4-position (N4) blocks one of the secondary amine sites found in the parent compound. In drug metabolism, secondary amines can be susceptible to enzymatic degradation. N-methylation is a common tactic to improve a drug's stability and prolong its duration of action.

Tuning Basicity: The electronic effects of the methyl groups can subtly alter the basicity (pKa) of the nitrogen atoms. This is critical for receptor binding, as it determines the ionization state of the molecule at physiological pH.

Therefore, the this compound structure represents a logical next step in the exploration of piperazine ethylamines, designed to potentially offer improved stability, selectivity, and a distinct pharmacological profile compared to its less substituted parent compounds.

Overview of Current Research Trajectories for Piperazine Derivatives

Current research on piperazine derivatives is vibrant and expansive, branching into several key areas:

Oncology: A significant portion of research focuses on developing new anticancer agents. researchgate.net Piperazine derivatives are being incorporated into kinase inhibitors, which block signaling pathways that drive tumor growth. mdpi.com For example, new methyl piperazine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some showing promising activity potentially via EGFR inhibition. researchgate.net

Central Nervous System (CNS) Disorders: The piperazine scaffold is integral to many drugs targeting the CNS, including antidepressants and antipsychotics. researchgate.net Research continues to explore new derivatives for their effects on neurotransmitter systems like serotonin (B10506) and dopamine.

Infectious Diseases: The development of novel antiviral and antibacterial agents remains a priority. Researchers have investigated 2,5-diketopiperazine derivatives, a related class, for their potential activity against influenza viruses. nih.gov

Radiological Countermeasures: An emerging area of research is the development of piperazine derivatives as radioprotective agents. nih.gov These compounds aim to protect healthy cells from the damaging effects of ionizing radiation used in cancer therapy or encountered during radiation incidents. Studies have identified certain 1-(2-hydroxyethyl)piperazine derivatives that show significant radioprotective effects with reduced toxicity compared to current agents. nih.gov

Advanced Synthesis Methods: Alongside applications-focused research, chemists are developing more efficient and selective methods for synthesizing substituted piperazines. This includes novel catalytic methods and one-pot procedures to create complex piperazine-containing molecules more effectively. mdpi.com

Physicochemical Data of Related Piperazine Ethylamines

Property2-(1-Piperazinyl)ethylamine researchgate.net2-(4-Methyl-piperazin-1-yl)-ethylamine sigmaaldrich.com
CAS Number 140-31-8934-98-5
Molecular Formula C₆H₁₅N₃C₇H₁₇N₃
Molecular Weight 129.20 g/mol 143.23 g/mol
Appearance Clear, colorless liquidSolid
Boiling Point 218-222 °CNot Applicable
Density 0.985 g/mL at 25 °CNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQSADPMLCCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2,4 Dimethyl Piperazin 1 Yl Ethylamine and Its Analogues

Strategies for Piperazine (B1678402) Ring Formation and Stereoselective Functionalization

The construction of the piperazine ring and the controlled placement of functional groups are central to the synthesis of complex piperazine derivatives. Key strategies include the reduction of diketopiperazines, direct functionalization of the piperazine nitrogens, and transition-metal-catalyzed cyclizations. thieme-connect.com

Reduction of (Di)ketopiperazines and Imine Reductive Cyclization

A common and straightforward method for preparing chiral piperazines involves the reduction of the corresponding chiral keto- or diketopiperazines. nih.gov Diketopiperazines, which are cyclic dipeptides, can be synthesized through the cyclization of dipeptides. wikipedia.org The reduction of the amide carbonyls in 2,5-diketopiperazines using strong reducing agents like lithium aluminium hydride (LiAlH₄) yields the corresponding chiral piperazines. wikipedia.orgbaranlab.org For instance, the reduction of a chiral diketopiperazine can produce a chiral disubstituted piperazine with high fidelity. wikipedia.org

Another powerful technique is reductive cyclization. A general approach for synthesizing piperazines with substituents at both carbon and nitrogen atoms involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. nih.govmdpi.com This is followed by a stereoselective catalytic reductive cyclization of the oxime groups to construct the piperazine ring. nih.govmdpi.com This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. nih.govmdpi.com

The reductive cyclization of dioximes can be achieved through hydrogenation with catalysts like 5%-Pd/C. mdpi.com The mechanism is proposed to involve the hydrogenolysis of both N-O bonds to give a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation steps lead to the final piperazine product. researchgate.net

N-Alkylation and Direct Functionalization of Piperazine Nitrogen Atoms

N-alkylation is a fundamental method for modifying the piperazine scaffold. thieme-connect.com Common strategies include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com For the synthesis of N-alkylpiperazines, direct alkylation of a mono-protected piperazine, such as N-Boc-piperazine, with an alkyl halide in the presence of a base is a widely used approach. researchgate.net Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for introducing N-alkyl groups. mdpi.comnih.gov

Direct functionalization of the C-H bonds of the piperazine ring presents a more advanced and atom-economical strategy for introducing substituents. nih.govnsf.gov However, the presence of two nitrogen atoms in the piperazine ring can lead to challenges such as side reactions or catalyst inhibition, making methods developed for other nitrogen heterocycles like pyrrolidines or piperidines not directly transferable. mdpi.com Despite these challenges, several methods for the direct C-H functionalization of piperazines have been developed, including those involving α-lithiation trapping, transition-metal-catalyzed reactions, and photoredox catalysis. nih.gov For instance, N-Boc protected piperazines can undergo direct lithiation followed by trapping with various electrophiles to introduce substituents at the carbon atoms. mdpi.comresearchgate.net

Transition-Metal-Catalyzed and Mediated Syntheses of Piperazine Ring Systems

Transition-metal catalysis has emerged as a powerful tool for the synthesis of piperazine ring systems, offering high efficiency and control over stereochemistry. thieme-connect.comnih.gov Various metals, including palladium, copper, and iridium, have been employed in these synthetic transformations. thieme-connect.com

Palladium catalysis is particularly versatile for constructing highly substituted piperazines. acs.orgnih.gov One notable method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.orgnih.gov This process is highly modular, allowing for significant variation in both the diamine and propargyl carbonate components, and proceeds under mild conditions with low catalyst loadings to give products with high regio- and stereochemical control. acs.orgnih.gov

Palladium-catalyzed carboamination reactions of γ-aminoalkene derivatives provide a stereoselective route to enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov The catalytic cycle is believed to start with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex, followed by reaction with the amine to form a Pd(II) amido complex. nih.gov

Asymmetric allylic alkylation (AAA) is a powerful technique for creating chiral centers. mdpi.com The palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov These can then be deprotected and reduced to afford the corresponding chiral tertiary piperazines. nih.govnih.gov

Table 1: Palladium-Catalyzed Synthesis of Substituted Piperazines
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Decarboxylative CyclizationPd(0)/DPEphosPropargyl carbonates and bis-tosylated ethylenediamineModular, mild conditions, high yields, high regio- and stereocontrol. nih.gov
CarboaminationPd₂(dba)₃/P(2-furyl)₃γ-aminoalkene derivatives and aryl/alkenyl bromidesStereoselective synthesis of cis-2,6-disubstituted piperazines. nih.gov
Asymmetric Allylic AlkylationPd catalyst and chiral ligandsN-protected piperazin-2-onesSynthesis of enantioenriched tertiary piperazines. nih.govnih.gov

Copper-catalyzed reactions also play a significant role in piperazine synthesis. A one-pot, three-component reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl halides, and aryl halides catalyzed by copper(I) iodide can produce unsymmetrical N-alkyl-N'-aryl-piperazines in high yields. rsc.org Another copper-mediated approach utilizes Cu(I)-thiophene-2-carboxylate (CuTC) to couple aryl iodides and aryl thiols, which is particularly useful for elaborating complex piperazine scaffolds. nih.gov This method is effective for challenging substrates, including ortho-substituted and heteroaryl iodides and thiols. nih.gov

Table 2: Copper-Mediated Synthesis of Piperazine Derivatives
Reaction TypeCatalyst/MediatorReactantsProduct TypeReference
Three-component reactionCuI/KOtBuDABCO, alkyl halides, aryl halidesN-alkyl-N'-aryl-piperazines rsc.org
Cross-couplingCu(I)-thiophene-2-carboxylate (CuTC)Aryl iodides, aryl thiolsDiaryl sulfides with piperazine scaffold nih.gov
Cross-couplingCuBr/rac-BINOLN-Boc-piperazine, aryl iodidesN-arylated piperazines researchgate.net

Iridium-catalyzed asymmetric hydrogenation has proven to be a highly effective method for the synthesis of chiral piperazines. acs.org This strategy often involves the hydrogenation of pyrazine (B50134) precursors. For instance, the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a wide range of chiral piperazines, including 3-substituted and 2,3- and 3,5-disubstituted derivatives, with high enantioselectivity. acs.org

Another approach utilizes binuclear triple-chloro-bridged iridium(III) chiral diphosphine complexes to catalyze the hydrogenation of tosylamide-substituted pyrazines. thieme-connect.com This yields chiral tetrahydropyrazines with high enantioselectivity, which can then be readily converted to chiral piperazines by reduction. thieme-connect.com More recently, a straightforward catalytic method for synthesizing complex C-substituted piperazines has been developed based on an iridium-catalyzed head-to-head coupling of imines. nih.gov This atom-economical process allows for the selective formation of a single diastereoisomer. nih.gov

Carbon-Hydrogen (C-H) Functionalization Methodologies for Piperazine Scaffolds

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the modification of molecular skeletons without the need for pre-installed functional groups. beilstein-journals.org This approach is particularly valuable for the late-stage diversification of drug-like molecules containing the piperazine core. beilstein-journals.org

Visible-light photoredox catalysis has become a prominent tool for the mild and selective functionalization of organic molecules, including the C-H functionalization of piperazine substrates. nih.govmdpi.com This methodology circumvents the need for harsh reagents and offers a sustainable approach to creating complex molecular structures. mdpi.comnsf.gov Organic photocatalysts, such as acridinium (B8443388) salts, are particularly effective as they can be synthesized from renewable materials and are capable of oxidizing substrates with high redox potentials. mdpi.comresearchgate.net

The mechanism often involves a single-electron transfer (SET) from the piperazine nitrogen atom to the photoexcited catalyst, generating an amine radical cation. mdpi.com Subsequent deprotonation at the α-position yields an α-aminyl radical. This highly reactive intermediate can then engage in various bond-forming reactions. For instance, it can be coupled with Michael acceptors or heteroaromatic systems to introduce new substituents at the C2 position of the piperazine ring. beilstein-journals.orgmdpi.com

Nicewicz and coworkers have demonstrated a site-selective C-H alkylation of piperazine compounds using an acridinium photocatalyst. nih.govmdpi.com This method capitalizes on the electronic differences between the nitrogen atoms within the piperazine framework to achieve predictable functionalization, providing access to novel C-alkylated piperazine derivatives. nih.gov This approach has been successful in coupling N-Boc protected piperazine with various radical acceptors, leading to the chemoselective formation of the α-C–H alkylation product in good yields. mdpi.com

Catalyst SystemSubstrate ScopeKey Features
Acridinium PhotocatalystsN-protected piperazines, Michael acceptorsSite-selective C-H functionalization, mild reaction conditions. nih.govmdpi.com
Iridium-based PhotocatalystsN-aryl piperazines, heteroaryl chloridesDirect α-C–H heteroarylation. beilstein-journals.orgmdpi.com
Organic Dyes (e.g., 4CzIPN)Amino-acid derived diamines, aldehydesDecarboxylative cyclization to form C2-substituted piperazines. mdpi.com

This table summarizes key aspects of organic photoredox catalysis in piperazine functionalization.

To address the challenges of direct C-H functionalization, the Bode group developed the Tin Amine Protocol (SnAP) and later the Silicon Amine Protocol (SLAP) reagents. sigmaaldrich.comnih.gov These reagents provide a powerful and versatile method for the synthesis of N-unprotected piperazines and other saturated N-heterocycles from simple aldehydes and ketones. sigmaaldrich.comnih.gov

SnAP (Tin Amine Protocol) Reagents: These α-stannylated amine reagents react with aldehydes to form N-unprotected piperazines. nih.gov While highly effective, a significant drawback is the reliance on stoichiometric amounts of tin, which raises toxicity concerns. nsf.govsigmaaldrich.com

SLAP (Silicon Amine Protocol) Reagents: As a tin-free alternative, SLAP reagents were developed for the photocatalytic cross-coupling with aldehydes and ketones. sigmaaldrich.comnih.gov This process, typically promoted by blue light and an iridium photoredox catalyst, tolerates a broad range of substrates, including heteroaromatic, aromatic, and aliphatic aldehydes. sigmaaldrich.comnih.gov The SLAP methodology avoids the generation of toxic byproducts and has been shown to be applicable in flow chemistry, allowing for scalable and safer synthesis. nsf.govsigmaaldrich.com The reaction proceeds without the need for additional reagents and can be used with structurally and stereochemically complex SLAP reagents. nih.gov

Reagent TypeProtocolKey FeaturesLimitations
SnAPTin Amine ProtocolTransforms aldehydes into N-unprotected piperazines. nih.govRelies on toxic tin reagents. sigmaaldrich.com
SLAPSilicon Amine ProtocolTin-free alternative, uses photoredox catalysis, broad substrate scope. sigmaaldrich.comnih.govRequires photocatalyst and light source.
CLAPCarboxylic Amine ProtocolUses amino-acid derived diamines, decarboxylative annulation. mdpi.comSubstrate scope tied to amino acid availability.

This table compares different amine protocol reagents for piperazine synthesis.

Enantioselective Synthesis of Chiral 2,4-Dimethylpiperazine Architectures

The construction of chiral piperazine scaffolds, particularly those with defined stereocenters like in chiral 2,4-dimethylpiperazine, is of paramount importance in medicinal chemistry. rsc.org Several advanced strategies have been developed to control the stereochemical outcome of piperazine synthesis.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has proven to be a robust method for the enantioselective synthesis of α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines. nih.govnih.gov This strategy allows for the construction of both α-secondary and, notably, α-tertiary stereocenters, which are otherwise difficult to access. nih.gov

The reaction typically involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one (B30754) substrates. nih.govresearchgate.net By using chiral ligands, such as electron-deficient PHOX ligands, high levels of enantioselectivity can be achieved. nih.gov The resulting enantioenriched piperazin-2-ones can then be readily reduced to the corresponding chiral piperazines. nih.govnih.gov This methodology provides access to novel chemical space, enabling the synthesis of medicinally relevant analogues of existing drugs. nih.gov

Catalyst/LigandSubstrateProductEnantiomeric Excess (ee)
Pd₂(pmdba)₃ / PHOX ligandN-protected piperazin-2-onesα-Tertiary piperazin-2-onesGood to excellent. nih.gov
Palladium / Chiral LigandsDifferentially N-protected piperazin-2-onesEnantioenriched tertiary piperazin-2-onesHigh. nih.govresearchgate.net

This table highlights findings in catalytic asymmetric allylic alkylation for piperazin-2-one synthesis.

The chiral pool, comprising naturally occurring enantiopure compounds like amino acids, offers a highly attractive starting point for the asymmetric synthesis of complex molecules. researchgate.netmdpi.com Amino acids provide readily available stereocenters that can be incorporated into the target molecule. researchgate.netbaranlab.org

For the synthesis of chiral piperazines, amino acids such as alanine (B10760859) can serve as precursors. baranlab.org The inherent chirality of the amino acid is used to direct the formation of new stereocenters during the synthetic sequence. This substrate-controlled approach is a powerful tool for building the core structure of chiral piperazines. mdpi.com For example, enantiopure indolizidine alkaloids have been synthesized from α-amino acids, demonstrating the utility of this general strategy for creating complex N-heterocycles. baranlab.org The synthesis of unnatural amino acids, which can then be used as building blocks, further expands the diversity of structures that can be accessed through this approach. georgiasouthern.edu

The asymmetric hydrogenation of N-heteroaromatic compounds, such as pyrazines, is a direct and atom-economical method for producing chiral saturated heterocycles like piperazines. rsc.orgthieme-connect.com However, the high stability of the aromatic pyrazine ring and the potential for the nitrogen atoms to poison the metal catalyst present significant challenges. rsc.orgdicp.ac.cn

Recent advancements have led to successful strategies for the enantioselective hydrogenation of pyrazine derivatives. One approach involves the palladium-catalyzed asymmetric hydrogenation of substituted pyrazin-2-ols. dicp.ac.cnrsc.org This method yields chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and high enantioselectivities (up to 90% ee). dicp.ac.cn These intermediates can be converted to the final chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Another powerful method involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.orgresearchgate.net This technique has been successfully applied to a wide range of substrates, affording chiral 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with enantiomeric excesses up to 96%. acs.orgresearchgate.net The scalability of this method underscores its practical utility for accessing these important chiral building blocks. acs.org

Catalytic SystemSubstrateProductSelectivity
Palladium / Chiral Ligand5,6-disubstituted pyrazin-2-olsChiral piperazin-2-onesHigh yields, 84–90% ee. dicp.ac.cn
Iridium / Chiral LigandPyrazines activated by alkyl halidesChiral substituted piperazinesUp to 96% ee. acs.orgresearchgate.net

This table summarizes results from the enantioselective hydrogenation of pyrazine derivatives.

Introduction of the Ethyleneamine Side Chain

A key step in the synthesis of the target compound is the introduction of the ethyleneamine moiety onto the 2,4-dimethylpiperazine core. This transformation can be achieved through several well-established synthetic strategies.

The addition of an aminoethyl group to a piperazine nitrogen is a common transformation in medicinal chemistry. One of the most direct methods is the N-alkylation of the piperazine with a suitable two-carbon electrophile bearing a protected or masked amino group.

A widely used reagent for this purpose is a haloethylamine derivative where the amine is protected to prevent self-reaction and to ensure selective alkylation at the piperazine nitrogen. For instance, N-(2-bromoethyl)phthalimide is a common choice. The synthesis of this reagent is well-documented and typically involves the reaction of potassium phthalimide (B116566) with ethylene (B1197577) dibromide. nih.gov The phthalimide group serves as an excellent protecting group for the primary amine, which can be later deprotected under hydrazinolysis conditions.

The general reaction scheme involves the nucleophilic attack of the secondary amine of the piperazine on the electrophilic carbon of the bromoethylphthalimide. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Table 1: Representative Alkylating Agents for Aminoethylation

ReagentProtecting GroupDeprotection Conditions
N-(2-bromoethyl)phthalimidePhthalimideHydrazine hydrate
2-Bromoethylamine hydrobromideNone (as salt)Neutralization
Ethyl 2-bromoacetateEster (precursor)Amidation/Reduction

Another approach involves the use of 2-chloroethylamine (B1212225) hydrochloride. In this case, the reaction requires careful control of stoichiometry and pH to favor mono-alkylation and avoid the formation of undesired byproducts. The use of a suitable base is crucial to free the secondary amine of the piperazine for nucleophilic attack.

Primary amines are fundamental building blocks in the synthesis of more complex molecules, including the target compound. nih.gov In the context of synthesizing 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, a primary amine can be introduced in the final step of the synthesis via deprotection of a precursor, as described above.

Alternatively, reductive amination represents a powerful tool for the formation of C-N bonds and can be employed to construct the ethylamine (B1201723) side chain. researchgate.netdatapdf.com This method involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the introduction of an aminoethyl group, one could envision a reaction with a protected aminoacetaldehyde derivative.

The choice of the reducing agent is critical for the success of the reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). Each of these reagents has its own advantages in terms of reactivity and selectivity. nih.gov

Modular and Convergent Synthetic Approaches for the Preparation of this compound

A modular and convergent synthesis strategy is highly desirable for the preparation of a library of analogues of the target compound. This approach involves the synthesis of key building blocks that can be combined in the later stages of the synthesis to generate the final products.

For the synthesis of this compound, a convergent approach would involve the separate synthesis of the 2,4-dimethylpiperazine core and a suitable aminoethylating agent. The synthesis of unsymmetrical piperazines like 2,4-dimethylpiperazine can be challenging. A plausible route involves the cyclization of a linear precursor. For instance, the reaction of N-methylethylenediamine with propylene (B89431) oxide would yield N-(2-hydroxypropyl)-N'-methylethylenediamine. figshare.com This intermediate diol can then be subjected to a cyclization reaction, for example, under dehydration conditions, to form the 2,4-dimethylpiperazine ring.

Once the 2,4-dimethylpiperazine core is obtained, it can be coupled with a variety of electrophiles to introduce the desired side chain. This modularity allows for the rapid generation of a diverse set of analogues by simply changing the aminoethylating agent or by further functionalizing the primary amine of the side chain.

Recent advances in synthetic methodology have provided powerful tools for the construction of substituted piperazines. For example, photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of piperazines, offering new avenues for the synthesis of highly decorated piperazine derivatives. rsc.org

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction of the molecule.Straightforward, well-established reactions.Can be lengthy, low overall yield.
Convergent Synthesis Synthesis of key fragments followed by their assembly.Higher overall yield, allows for late-stage diversification.Requires careful planning of fragment synthesis.
Modular Approach Use of interchangeable building blocks.Enables rapid generation of analogues for structure-activity relationship studies.May require optimization for each new building block.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 2,4 Dimethyl Piperazin 1 Yl Ethylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine and its derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity Interpretation

In the ¹H NMR spectrum of piperazine (B1678402) derivatives, the protons on the heterocyclic ring and its substituents exhibit characteristic chemical shifts and coupling patterns. For derivatives of this compound, the signals for the piperazine ring protons typically appear as multiplets in the range of 2.30 to 3.50 ppm. lew.romdpi.com The two methyl groups attached to the piperazine nitrogen and the ethylamine (B1201723) side chain will show distinct singlets or multiplets. For instance, in N,N'-Dimethylpiperazine, the methyl protons appear as a singlet, and the piperazine ring protons also produce a singlet due to conformational averaging. chemicalbook.com The protons of the ethylamine moiety (-CH₂-CH₂-NH₂) will give rise to signals that are influenced by the neighboring nitrogen atoms.

In more complex derivatives, such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine methylene (B1212753) protons are observed as multiplets around 2.95-2.97 ppm and 3.15-3.17 ppm. mdpi.com The specific chemical shifts and multiplicities are highly dependent on the solvent used and the nature of other substituents on the piperazine ring. mdpi.comnih.gov Dynamic NMR studies have also shown that piperazine derivatives can exist as different conformers in solution, which can lead to the duplication of signals in the ¹H NMR spectrum. nih.gov

Table 1: Representative ¹H NMR Data for Piperazine Derivatives

Protons Chemical Shift (δ, ppm) Multiplicity
Piperazine CH₂ 2.95 - 3.17 Multiplet
N-CH₂ (exocyclic) 5.25 Singlet
Aromatic H 6.90 - 7.67 Multiplet/Doublet
Methoxy CH₃ 3.75 Singlet

Data derived from a study on a complex piperazine derivative. mdpi.com

Carbon-13 (¹³C) NMR Characterization and Connectivity Assessment

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the piperazine ring in derivatives typically resonate in the range of 40-60 ppm. lew.roresearchgate.net For example, in one study, the methylene carbons of a piperazine ring were assigned to signals at approximately 52 and 46 ppm. lew.ro In another derivative, the piperazine carbons were observed at 48.46 and 50.14 ppm. mdpi.com

The chemical shifts of the methyl carbons attached to the nitrogen are generally found at lower field strengths. The carbons of the ethylamine side chain will also have characteristic signals. The substitution on the piperazine ring significantly influences the chemical shifts of the ring carbons.

Table 2: Illustrative ¹³C NMR Data for Piperazine Derivatives

Carbon Atom Chemical Shift (δ, ppm)
Piperazine CH₂ 48.46, 50.14
N-CH₂ (exocyclic) 69.21
Methoxy CH₃ 55.81
Aromatic C 110.56 - 150.69
C=S 169.72

Data from a study on a substituted 1,2,4-triazole-3-thione with a piperazine moiety. mdpi.com

Two-Dimensional NMR Techniques for Complex Spectral Analysis (e.g., HSQC, HMBC, COSY)

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the ethylamine chain and the piperazine ring. nih.govipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

These advanced NMR methods are indispensable for the complete and accurate structural characterization of novel and complex piperazine derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, the molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mode confirms the molecular mass of the synthesized compound. mdpi.comnih.gov

The fragmentation of piperazine derivatives in the mass spectrometer is highly characteristic. researchgate.net A common fragmentation pathway involves the cleavage of the bonds alpha to the nitrogen atoms (α-cleavage), leading to the formation of stable fragment ions. miamioh.edu For instance, the piperazine ring can open, and substituents can be lost. In studies of various designer piperazine drugs, characteristic fragmentation patterns have been identified that allow for their specific identification. researchgate.net The fragmentation of the ethylamine side chain is also expected to produce distinct ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula. mdpi.com

Table 3: Common Mass Spectrometry Fragmentation Patterns for Piperazine Derivatives

m/z Value Interpretation
[M+H]⁺ Protonated molecular ion
[M+H - Alkyl group]⁺ Loss of a substituent from a nitrogen atom
Various smaller fragments Resulting from ring opening and further fragmentation

This table represents generalized fragmentation behavior. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed.

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2800-3000 cm⁻¹.

N-H stretching: If the terminal amine of the ethylamine group is primary or secondary, a characteristic N-H stretching band will be present in the region of 3300-3500 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds in the piperazine ring and the ethylamine chain usually appear in the fingerprint region, between 1000 and 1350 cm⁻¹.

Other functional groups: In derivatives, the presence of other functional groups such as carbonyls (C=O, ~1650-1750 cm⁻¹), aromatic rings (C=C stretching, ~1450-1600 cm⁻¹), or nitro groups (NO₂, ~1550 and 1350 cm⁻¹) will give rise to strong, characteristic absorption bands. mdpi.com

Table 4: Typical IR Absorption Frequencies for Piperazine Derivatives

Functional Group Wavenumber (cm⁻¹)
C-H (aliphatic) 2800 - 3000
N-H 3300 - 3500
C=C (aromatic) 1450 - 1600
C-N 1000 - 1350

These are general ranges and can vary based on the specific molecular structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

Studies on piperazine-containing compounds have shown that the piperazine ring typically adopts a chair conformation, which is its most stable arrangement. nih.gov X-ray crystallography can also provide details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the solid state.

Table 5: Illustrative Crystallographic Data for a Piperazine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.5982(2)
b (Å) 8.4705(1)
c (Å) 14.8929(3)
β (°) 97.430(1)
V (ų) 1325.74(4)

Data from a study on 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine. nih.gov

Determination of Absolute Configuration for Chiral 2,4-Dimethylpiperazine Systems

The presence of a methyl group at the C2 position of the piperazine ring renders this compound a chiral molecule. The substitution pattern gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. Establishing the absolute configuration of these stereoisomers is critical for understanding their chemical and biological properties. The definitive assignment of the (R) or (S) configuration at the C2 stereocenter requires advanced analytical techniques.

One of the most conclusive methods for determining absolute configuration is single-crystal X-ray diffraction (XRD). nih.gov This technique requires the formation of high-quality single crystals of one enantiomer, which can be obtained through chiral resolution, for instance, by using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.govnih.gov An X-ray crystallographic analysis not only reveals the precise three-dimensional arrangement of atoms in the molecule but also allows for the unambiguous assignment of the absolute stereochemistry, typically by refining the Flack parameter for the dataset collected with an appropriate X-ray wavelength (e.g., Cu Kα). nih.gov

In cases where suitable single crystals are not obtainable, Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration of chiral molecules in solution. spark904.nlresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images. researchgate.net The experimental VCD spectrum is compared with theoretical spectra generated for a specific absolute configuration (e.g., the (S)-enantiomer) using computational methods such as Density Functional Theory (DFT). spark904.nlresearchgate.net A strong correlation between the experimental and computed spectra confirms the absolute configuration of the enantiomer under investigation. This process involves calculating the Boltzmann-weighted average spectrum of the most stable conformers of the molecule. spark904.nl

The following table outlines the key techniques used for this purpose.

Table 1: Methodologies for Absolute Configuration Determination

Technique Principle Requirements Outcome
Single-Crystal X-ray Diffraction Anomalous dispersion of X-rays by atoms. High-quality single crystal of one enantiomer. Unambiguous (R/S) assignment of all stereocenters in the solid state.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light. Enantiomerically pure sample in solution. (R/S) assignment based on comparison with DFT-calculated spectra.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is governed by a network of intermolecular interactions. These non-covalent forces dictate how individual molecules are arranged in the crystal lattice, which in turn influences the physical properties of the solid, such as melting point and solubility.

The primary amine (-NH₂) group and the two tertiary nitrogen atoms within the piperazine ring are key functional groups for forming intermolecular connections. The amine group can act as both a hydrogen bond donor (N-H) and an acceptor, while the piperazine nitrogens are primarily hydrogen bond acceptors. Hydrogen bonds are among the strongest types of intermolecular forces that direct crystal packing. libretexts.org In a typical crystal structure of a compound like this, one would expect to observe strong N-H···N hydrogen bonds, where the primary amine of one molecule donates a proton to a piperazine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. researchgate.netmdpi.com

Beyond classical hydrogen bonding, weaker interactions such as van der Waals forces and C-H···N interactions also play a significant role in achieving a densely packed and stable crystal structure. libretexts.org The ethyl and methyl groups provide surfaces for dispersion forces, while activated C-H bonds adjacent to nitrogen atoms can participate in weak hydrogen bonds with nitrogen acceptors. The collective contribution of these varied interactions results in a complex three-dimensional network. mdpi.com

Analysis using tools like Hirshfeld surface analysis can quantify these interactions, while computational methods can be used to calculate the lattice energy and the stabilization energy of specific interaction motifs. mdpi.com

The table below presents a hypothetical summary of potential intermolecular contacts derived from a crystallographic analysis.

Table 2: Potential Intermolecular Interactions in the Crystal Structure

Interaction Type Donor Acceptor Typical Distance (Å) Geometry (°) Role in Packing
Hydrogen Bond N-H (amine) N (piperazine) 2.9 - 3.2 150 - 180 Formation of primary structural motifs (e.g., chains, dimers).
Hydrogen Bond N-H (amine) N (amine) 2.9 - 3.3 140 - 170 Cross-linking of primary motifs.
C-H···N Interaction C-H (piperazine ring) N (piperazine/amine) 3.2 - 3.6 120 - 160 Stabilization of the 3D network.

Conformational Preferences in the Crystalline State

The conformation of the this compound molecule in the solid state represents a low-energy state that accommodates the demands of both intramolecular sterics and intermolecular packing forces. The most flexible part of the molecule is the six-membered piperazine ring.

Piperazine rings typically adopt a chair conformation to minimize torsional and angular strain, a feature observed in many related crystal structures. researchgate.net In the case of a 2,4-disubstituted piperazine, the substituents can occupy either axial or equatorial positions. For the trans isomer, the thermodynamically most stable conformation is expected to be a chair form with both the C2-methyl group and the N4-methyl group in equatorial positions to minimize steric hindrance. For the cis isomer, one substituent would be forced into a higher-energy axial position.

The orientation of the ethylamine substituent at the N1 position is also of conformational importance. The torsion angles around the N1-C(ethyl) and C(ethyl)-C(amine) bonds determine the spatial disposition of the primary amine group relative to the piperazine ring. In the crystalline state, the molecule will adopt a conformation that optimizes its participation in the hydrogen-bonding network. mdpi.com This observed solid-state conformation may not necessarily be the absolute minimum-energy conformer in the gas phase or in solution, but rather a conformation that facilitates the most stable and efficient crystal packing. rsc.org

Detailed conformational analysis is performed by examining the torsion angles obtained from the final refined crystal structure.

Table 3: Key Torsional Angles Defining Molecular Conformation

Angle Atoms Involved Expected Value for Chair (°) Significance
τ1 C6-N1-C2-C3 ~ ±55 Defines the puckering of the piperazine ring.
τ2 N1-C2-C3-N4 ~ ±55 Defines the puckering of the piperazine ring.
τ3 C(ethyl)-N1-C2-C(methyl) ~ ±60 or ~ ±180 Describes the orientation of the ethylamine group relative to the C2-methyl group.

Reaction Mechanisms and Kinetic Studies of 2 2,4 Dimethyl Piperazin 1 Yl Ethylamine Reactions

Kinetic Analysis of Chemical Transformations Involving Piperazine (B1678402) and Ethyleneamine Moieties

The presence of both a cyclic diamine (piperazine) and a primary amine (ethylamine group) makes 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine a potent nucleophile and base. Kinetic analyses of related structures, particularly in reactions like CO2 absorption and oxidation, reveal the intricate interplay of these functional groups.

The rate at which a chemical reaction proceeds is described by its rate law, which expresses the relationship between the reaction rate and the concentration of reactants. khanacademy.org The order of a reaction with respect to a specific reactant is the exponent of its concentration term in the rate law, and it must be determined experimentally. khanacademy.org

Kinetic studies on piperazine and its derivatives frequently show a first-order dependence on the concentration of the amine and the co-reactant. For instance, the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium was found to be first-order with respect to both [BAT] and [piperazine]. scirp.org

Table 1: Second-Order Rate Constants (k₂) for the Reaction of CO₂ with 2-(1-piperazinyl)-ethylamine (PZEA)

Data from kinetic measurements of CO₂ absorption in aqueous PZEA solutions, based on the pseudo-first-order condition. researchgate.net

Temperature (K)k₂ (m³ kmol⁻¹ s⁻¹)Activation Energy (kJ mol⁻¹)
30331,867.647.3
31356,354.2
323100,946

The high rate constants observed for PZEA, which are significantly greater than those for other amines like monoethanolamine (MEA), highlight the role of the piperazine ring in activating the molecule for reactions. researchgate.net Piperazine itself is often used as a rate promoter in CO2 capture processes for this reason. researchgate.net

Associative substitution describes a reaction pathway where an incoming ligand attacks the central metal complex, forming a discrete, detectable intermediate before another ligand departs. wikipedia.org This mechanism is characterized by an increase in the coordination number of the intermediate and typically follows second-order kinetics. wikipedia.orglibretexts.org The entropy of activation for associative substitution is generally negative, indicating a more ordered system in the rate-determining step as the complex and the incoming ligand combine. libretexts.org

This pathway is common for coordinatively unsaturated complexes, such as 16-electron square planar complexes, or for 18-electron complexes that contain a ligand capable of changing its bonding mode to open a coordination site. wikipedia.orglibretexts.org For piperazine-containing compounds acting as ligands in coordination chemistry, the associative mechanism is a plausible pathway for ligand exchange reactions. The reaction begins with the nucleophilic attack of the incoming ligand (Y) on the metal complex (MLn), forming a higher-coordinate intermediate (MLnY). Subsequently, a ligand (L) is released to form the final product (MLn-1Y). wikipedia.org

The Eigen-Wilkins mechanism is a well-established model for associative substitution in octahedral complexes. wikipedia.org It proposes a rapid pre-equilibrium step where an encounter complex is formed between the metal complex and the incoming ligand, followed by a slower, rate-determining step where the ligand substitution occurs. wikipedia.org The involvement of the incoming ligand in the rate-determining step is a key feature of any associatively activated mechanism. youtube.com

Investigation of Substituent Effects on Reactivity and Selectivity in 2,4-Dimethylpiperazine Derivatives

Substituents on the piperazine ring, such as the two methyl groups in 2,4-dimethylpiperazine, can profoundly influence the molecule's reactivity and the stereochemical course of its reactions. These effects can be electronic, arising from the electron-donating or -withdrawing nature of the group, or steric, resulting from the physical bulk of the substituent.

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (k) or equilibrium constant (K) and two parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

log(k/k₀) = σρ

The substituent constant, σ, depends only on the specific substituent, while the reaction constant, ρ, is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org A negative ρ value indicates that a positive charge is built up (or a negative charge is lost) in the transition state, and the reaction is accelerated by electron-donating substituents. Conversely, a positive ρ value signifies that a negative charge is developed and the reaction is favored by electron-withdrawing groups. wikipedia.org

A study on the oxidation of piperazine and its N-substituted derivatives (1-methylpiperazine and 1-ethylpiperazine) by bromamine-T successfully applied the Hammett relationship. scirp.org The study yielded a reaction constant (ρ) of -0.5. scirp.org This negative value indicates that electron-donating groups, such as methyl and ethyl, enhance the reaction rate by stabilizing the transition state. scirp.org This finding is directly applicable to 2,4-dimethylpiperazine, where the two methyl groups are expected to increase the nucleophilicity and reactivity of the nitrogen atoms compared to unsubstituted piperazine.

Table 2: Substituent Effects on the Oxidation of Piperazines

Kinetic data for the oxidation of N-substituted piperazines by bromamine-T, illustrating the Hammett relationship. scirp.org

Substituent (R)CompoundRelative RateHammett ρ Value
-HPiperazineBase-0.5
-CH₃1-MethylpiperazineIncreased
-C₂H₅1-EthylpiperazineIncreased

A negative ρ value signifies that electron-donating groups accelerate the reaction rate. scirp.org

The presence of methyl groups at the C2 and C4 positions of the piperazine ring introduces chirality into the molecule. The stereochemistry of these centers can dictate the three-dimensional shape of the molecule and influence the stereochemical outcome of its reactions. The piperazine ring itself typically adopts a chair or half-chair conformation. nih.gov

The synthesis of specific stereoisomers of 2,4-dimethylpiperazine derivatives has been achieved, allowing for the investigation of their unique chemical properties. acs.orgresearchgate.net For instance, in Buchwald C-N coupling reactions to synthesize chiral aryl piperazines, the chirality of the stereocenters on the piperazine ring is often preserved. acs.org

When a chiral, substituted piperazine like a 2-methylpiperazine (B152721) derivative undergoes reactions that create a new chiral center, diastereomeric products can be formed. researchgate.net For example, the quaternization of the nitrogen atom in a chiral 1-ethyl-2-methyl-piperazinyl compound creates a second chiral center at the nitrogen, resulting in diastereomers. researchgate.net The selectivity for the formation of one diastereomer over another (diastereoselectivity) is a critical aspect of these reactions. In some cases, such as the diethylzinc (B1219324) alkylation of aryl aldehydes using chiral N,N'-dimethyl-1,4-piperazine ligands, the observed enantioselectivities have been low, indicating that while the chiral ligand influences the reaction, it does not impart a strong stereochemical preference. researchgate.net The specific configuration (R or S) of the methyl groups on the piperazine ring can significantly affect the biological activity and receptor selectivity of the final compound. acs.orgresearchgate.net

Non Biological Applications of 2 2,4 Dimethyl Piperazin 1 Yl Ethylamine and Substituted Piperazine Ethyleneamines in Chemical Science

Role as Versatile Building Blocks and Synthons in Complex Organic Synthesismdpi.comorganic-chemistry.org

Substituted piperazines are fundamental building blocks in organic synthesis due to their conformational characteristics and the chemical reactivity that facilitates their incorporation into larger molecules. nih.govmdpi.com The presence of two nitrogen atoms allows for various synthetic manipulations, such as N-alkylation, to construct complex architectures. nih.gov The ethyleneamine substituent, as seen in 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, provides an additional reactive site, further expanding its synthetic utility.

Precursors for Polyamine-like Structures and Analoguesnih.gov

Substituted piperazine (B1678402) and homopiperazine (B121016) moieties serve as excellent scaffolds for the synthesis of polyamine-like structures. researchgate.net The inherent diamine structure of the piperazine ring can be extended by attaching aminoalkyl chains to one or both nitrogen atoms, mimicking the linear structure of natural polyamines like spermidine (B129725) and spermine. nih.govresearchgate.net These synthetic analogues are created through various methods, with N-alkylation of the piperazine ring being a common and straightforward approach. researchgate.netnih.gov

For instance, the reaction of cyclic diamines such as piperazine or homopiperazine with appropriate haloalkanes or tosylates can yield complex tetramine (B166960) structures. nih.gov This method allows for the construction of a polyamine backbone, which is key to the function of these analogues. researchgate.net The development of regioselective protection strategies for the amino groups has been crucial for the controlled synthesis of these complex molecules. nih.gov

Table 1: Synthetic Methods for Polyamine Analogues from Piperazine Derivatives

Synthetic Method Description Key Features Reference(s)
N-Alkylation Reaction of piperazine amines with haloalkanes or other alkylating agents. A common method that can lead to a mixture of secondary and tertiary amines or quaternary salts if not controlled. researchgate.net nih.gov, researchgate.net
Reductive Amination Transformation of a piperazine into its N-alkyl analog via reaction with an aldehyde or ketone. An important method for creating N-alkyl derivatives. nih.gov nih.gov
Fukuyama Amine Synthesis A versatile method for amine synthesis. One of the most common methods for synthesizing polyamine conjugates. nih.gov nih.gov

| Multi-component Reactions (e.g., Ugi) | A one-pot reaction involving multiple starting materials to create complex products. | Allows for the synthesis of various polyamines in high yields. nih.gov | nih.gov |

The resulting piperazine-based polyamine analogues are valuable tools in chemical research for studying molecular recognition and binding processes where natural polyamines are involved.

Synthons for Macrocyclic and Polycyclic Organic Architectures

The rigid yet adaptable structure of the piperazine ring makes it an ideal synthon for the construction of macrocyclic and polycyclic frameworks. nih.gov These large, ring-based molecules are of significant interest due to their unique host-guest chemistry and applications in materials science. researchgate.net The diamine functionality of piperazine and its derivatives allows them to be readily incorporated into macrocycles through reactions with dicarboxylic acids or other bifunctional linkers. nih.gov

A two-step synthetic strategy is often employed, where a piperazine-containing intermediate is first formed and then cyclized under high-dilution conditions to favor the formation of the macrocycle over polymerization. nih.govresearchgate.net This approach allows for the creation of a library of macrocycles with tunable ring sizes and functional groups. researchgate.net

Furthermore, piperazine derivatives are used to construct intricate polycyclic structures like molecular triangles and catenanes (interlocked rings). nih.govrsc.org For example, 1,4-bis(4-pyridylmethyl)piperazine (B10878526) (bpmp) has been used as a flexible linker to create entangled metal-organic frameworks (MOFs) featuring polycatenation, where multiple rings are interlinked. rsc.org The conformation of the piperazine linker (e.g., chair vs. boat) can direct the final architecture of the supramolecular assembly. rsc.org

Applications in Catalysis and Coordination Chemistryrsc.org

The nitrogen atoms of the piperazine ring and its substituents are excellent coordinating sites for metal ions, making these compounds valuable ligands in coordination chemistry and catalysis. rsc.org Their ability to form stable complexes with a wide range of metals has led to their use in various catalytic applications and in the construction of functional supramolecular assemblies.

Utilization as Ligands for Metal Complexes and Supramolecular Assembliesrsc.orgresearchgate.net

Substituted piperazine ethyleneamines function as versatile ligands, capable of binding to metal centers in different coordination modes. The two nitrogen atoms of the piperazine ring can bind to a single metal center (chelation) or bridge two different metal centers. The additional amino group on the ethyl chain provides another potential coordination site, allowing for tridentate binding. This versatility enables the formation of a wide array of metal complexes with diverse geometries and properties.

For example, piperazine derivatives have been used to synthesize chromium complexes for ethylene (B1197577) oligomerization and copper and silver complexes. researchgate.netnih.gov Crystallographic studies have shown that piperazine and its derivatives form organic salts with aromatic acids through proton transfer, creating robust hydrogen-bonded supramolecular structures. rsc.org These charge-assisted hydrogen bonds between the protonated piperazine nitrogen and the carboxylate groups of the acids act as reliable synthons for building higher-dimensional networks. rsc.org The specific substituents on the piperazine ring and the nature of the counter-ions or co-ligands can be tuned to control the final structure and properties of the assembly. rsc.org

Table 2: Examples of Piperazine-Based Ligands in Coordination Chemistry

Ligand Type Metal Ion(s) Application/Structure Reference(s)
N-substituted diphosphinoamine (PNP) Chromium (Cr) Ethylene oligomerization catalysts. nih.gov
Dipyridyl piperazine (bpmp) Copper (Cu), Zinc (Zn), Cadmium (Cd) Entangled Metal-Organic Frameworks (MOFs). rsc.org

Exploration in Organocatalysis and Heterogeneous Nanocatalysis

While the use of this compound specifically as an organocatalyst is not widely documented, the broader class of chiral diamines and piperazine derivatives are staples in asymmetric organocatalysis. They can act as Brønsted bases or, when functionalized, as components of more complex catalytic systems.

More prominently, piperazine derivatives have been successfully employed in the development of heterogeneous nanocatalysts. nih.gov In this approach, the piperazine moiety is immobilized on a solid support, such as silica (B1680970) or zinc oxide nanoparticles. nih.gov This combines the catalytic activity of the piperazine functional group with the advantages of a heterogeneous system, such as easy separation from the reaction mixture, catalyst recyclability, and improved stability. nih.gov For example, piperazine-functionalized ZnO nanoparticles have been synthesized and shown to be effective catalysts for the synthesis of benzoxazoles and benzimidazoles. nih.gov The process involves first preparing the nanoparticles, followed by surface modification to anchor the piperazine units. nih.gov

Precursors for Metal-Organic Frameworks (MOFs)thieme-connect.de

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Substituted piperazines are attractive candidates for use as, or for functionalizing, these organic linkers. researchgate.netrsc.org Introducing a piperazine group into the linker molecule can modify the pore environment and surface properties of the MOF, leading to enhanced performance in specific applications. researchgate.netrsc.org

A notable example is the functionalization of a MOF-505 analogue with piperazine groups, resulting in a material named NJU-Bai 19. researchgate.netrsc.org This was achieved by using 5,5'-(piperazine-1,4-diyl)diisophthalic acid as the organic linker. researchgate.net The resulting MOF exhibited a significantly enhanced methane (B114726) storage capacity compared to its non-functionalized counterpart. researchgate.netrsc.org The presence of the aliphatic piperazine ring creates a more lipophilic surface within the MOF, which is believed to contribute to the increased methane uptake. rsc.org Similarly, flexible dipyridyl piperazine ligands have been used to construct entangled MOFs with complex topologies like polycatenanes and interpenetrated networks. rsc.org The ability to incorporate functional groups like amines into the linkers is a key strategy for tailoring the properties of MOFs for applications such as gas storage and catalysis. researchgate.net

Research into Potential Applications in Materials Science (e.g., Polymer Chemistry, Cross-linking Agents)

The unique molecular architecture of piperazine and its derivatives, characterized by a six-membered heterocyclic ring containing two nitrogen atoms, has rendered them valuable building blocks in the realm of materials science. Specifically, substituted piperazine ethyleneamines, including the focal compound this compound, are subjects of research for their potential in creating advanced polymers with tailored properties. Their utility stems from the presence of multiple reactive amine functionalities, which can participate in various polymerization and cross-linking reactions.

In polymer chemistry, diamines are fundamental monomers for the synthesis of polyamides, polyimides, and polyureas. They also serve as effective curing agents or hardeners for epoxy resins, forming robust three-dimensional thermoset networks. The structure of the diamine, including the nature of substituents on the piperazine ring, plays a critical role in determining the processing characteristics and the final performance of the polymeric material.

Research into piperazine derivatives has shown their capability to enhance the performance of materials such as coatings, adhesives, and composites. cnrs.fr For instance, piperazine-based compounds are utilized as epoxy curing agents to improve the properties of coatings, adhesives, laminates, and grouts. cnrs.fr They are also employed in the formulation of marine coatings to confer strong adhesion to metal substrates and provide resistance to corrosion and chemicals. cnrs.fr

While specific research data on this compound in materials science is not extensively documented in publicly available literature, its potential can be inferred from studies on analogous compounds like N-aminoethylpiperazine (AEP). AEP, which shares the piperazine ethyleneamine backbone but lacks the dimethyl substitution, is a well-known curing agent for epoxy resins. researchgate.netchemimpex.com The presence of primary, secondary, and tertiary amines in AEP allows it to act as both a hardener and an accelerator in epoxy curing. researchgate.netchemimpex.com

The introduction of methyl groups at the 2 and 4 positions of the piperazine ring in this compound would be expected to influence several aspects of its performance in polymer applications. Steric hindrance from the methyl groups could affect the reactivity of the amine groups, potentially altering curing times and the final network structure of thermosets. Furthermore, the increased hydrophobicity due to the methyl groups might impact the solubility of the monomer and the moisture resistance of the resulting polymer.

Systematic studies on poly(amido-amine)s synthesized from piperazine derivatives have demonstrated that the polymer characteristics can be finely tuned by the choice of monomers. acs.org For example, the polyaddition of 1,4-bis-acryloylpiperazine with various α,ω-bis-(methyl-amino) alkanes yields polymers with distinct properties, highlighting the versatility of the piperazine scaffold in creating new materials. acs.org

In the context of epoxy resins, the choice of the curing agent is paramount to the final properties of the thermoset. Research on piperazine-based epoxy curing agents has shown that they can lead to cured products with excellent flexibility, adhesion, gloss, and resistance to yellowing and water. researchgate.net A patent for a piperazine epoxy resin curing agent prepared from 1,2-diamine and 1,2-diketone substances highlights the ongoing innovation in this area. researchgate.net

The table below summarizes the potential influence of structural variations in piperazine-based curing agents on the properties of epoxy resins, drawing inferences for this compound based on established principles and data from analogous compounds.

Table 1: Predicted Influence of Piperazine-Based Curing Agent Structure on Epoxy Resin Properties

Curing Agent Feature Predicted Effect on Epoxy Resin Properties Rationale for this compound
Presence of Tertiary Amine Accelerates curing process. The tertiary amine in the piperazine ring is expected to catalyze the epoxy-amine reaction, potentially reducing gel time.
N-Methyl Substitution May increase reactivity of secondary amines; increases steric hindrance. The N-methyl group at the 4-position could enhance the reactivity of the secondary amine at the 1-position. However, the methyl group at the 2-position could introduce steric constraints.
Increased Hydrophobicity May improve moisture resistance of the cured resin. The two methyl groups increase the non-polar character of the molecule, which could translate to lower water absorption in the final polymer network.

| Steric Hindrance | May lead to a less densely cross-linked network, potentially affecting thermal and mechanical properties. | The methyl groups could restrict the mobility of the molecule and the accessibility of the reactive sites, possibly resulting in a lower cross-link density compared to unsubstituted analogues. |

The table below presents typical properties of polyamides derived from different diamines, offering a comparative context for what might be expected from polymers synthesized using this compound.

Table 2: Comparative Properties of Polyamides from Various Diamines

Diamine Monomer Resulting Polyamide Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C) Tensile Strength (MPa)
Hexamethylenediamine Polyamide 6,6 ~50-80 ~265 ~75-85
1,4-Phenylenediamine Aromatic Polyamide (Aramid) >300 Decomposes >100
Dimer Acid-based Diamine Dimer Acid-based Polyamide ~35-50 ~140-180 Similar to PA1212

Future Directions and Emerging Research Avenues for 2 2,4 Dimethyl Piperazin 1 Yl Ethylamine

Development of Novel and Green Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine is a critical first step for many of its potential applications, particularly in catalysis and the construction of chiral materials. Future research will likely focus on developing efficient and environmentally benign methods to achieve high stereoselectivity.

Current strategies for the synthesis of substituted piperazines often involve multi-step processes. google.com However, recent advancements in catalysis offer promising new routes. For instance, palladium-catalyzed decarboxylative allylic alkylation has been successfully employed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov A similar strategy could be adapted for the synthesis of this compound, potentially starting from readily available amino acids. nih.govnih.gov

Furthermore, iridium-catalyzed methodologies have shown great promise in the regio- and diastereoselective synthesis of C-substituted piperazines from simple imines, offering an atom-economical approach. nih.govacs.org Exploring such catalytic systems could lead to a more direct and efficient synthesis of the target compound.

A significant future direction lies in the development of "green" synthetic protocols. Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization and the synthesis of piperazines. mdpi.com These methods often operate under mild conditions and can reduce the reliance on hazardous reagents. The application of green chiral chromatography, using environmentally friendly solvents like supercritical carbon dioxide, will also be crucial for the enantioseparation and purification of the final product. mdpi.com

Potential Synthetic Strategy Key Features Anticipated Outcome
Palladium-Catalyzed Decarboxylative Allylic AlkylationEnantioselective, modularHigh enantiomeric excess of a piperazinone precursor
Iridium-Catalyzed [3+3] CycloadditionAtom-economical, stereospecificDirect formation of the disubstituted piperazine (B1678402) core
Photoredox CatalysisGreen, mild conditionsC-H functionalization to build the piperazine scaffold
Asymmetric Lithiation-TrappingDirect functionalizationEnantiopure α-substituted piperazines

Advanced Computational Modeling for Precise Reaction Prediction and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the development of this compound and its derivatives. DFT studies can provide deep insights into the conformational preferences of the piperazine ring, which are crucial for its reactivity and interaction with other molecules. researchgate.netnih.gov For instance, understanding the equilibrium between different chair and boat conformations of the piperazine ring can help in designing more effective catalysts and ligands. nih.gov

Molecular docking simulations can be employed to predict the binding modes of this compound with various substrates or metal centers, aiding in the rational design of new catalysts. researchgate.net By simulating the transition states of potential reactions, it is possible to predict the most favorable reaction pathways and optimize reaction conditions to achieve higher yields and selectivities.

Furthermore, computational tools can be used to predict the physicochemical properties of the compound and its derivatives, such as solubility and stability, which are important for its practical applications. chemimpex.com The integration of machine learning algorithms with computational chemistry could further accelerate the discovery of new applications by screening large virtual libraries of related compounds.

Computational Method Application Expected Insights
Density Functional Theory (DFT)Conformational analysis, reaction mechanism studiesPrediction of stable conformers, transition state energies, and spectroscopic properties researchgate.netmdpi.com
Molecular DockingCatalyst design, substrate binding predictionIdentification of optimal binding orientations and interactions researchgate.net
Molecular Dynamics (MD) SimulationsStudy of dynamic behavior in solutionUnderstanding the flexibility and conformational changes of the molecule over time
Quantitative Structure-Activity Relationship (QSAR)Property prediction for derivativesCorrelation of structural features with catalytic activity or material properties

Exploration of New Catalytic Roles and Expanded Coordination Chemistry

The unique structure of this compound, featuring multiple nitrogen donor atoms, makes it a highly promising ligand for coordination chemistry and catalysis. The piperazine moiety is a well-established component in a variety of catalysts, and the addition of the ethylamine (B1201723) side chain and methyl groups provides further opportunities for tuning the steric and electronic properties of the resulting metal complexes. nih.gov

Future research is expected to explore the coordination of this ligand with a wide range of transition metals to create novel catalysts for various organic transformations. The chirality of the ligand could be exploited in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. For example, complexes of this ligand could be investigated as catalysts for asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.

The coordination chemistry of piperazine-derived ligands is rich and varied, leading to the formation of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). nih.govrsc.orgworktribe.commonash.edu The flexibility of the ethylamine side chain in this compound could allow for the formation of interesting and potentially functional coordination networks with tunable porosity and dimensionality.

Metal Center Potential Catalytic Application Coordination Complex Type
Ruthenium (Ru)Asymmetric transfer hydrogenationMononuclear complex
Rhodium (Rh)Asymmetric hydrogenationChiral catalyst
Palladium (Pd)Cross-coupling reactionsPincer-type ligand complex
Copper (Cu)Oxidation reactions, atom transfer radical polymerizationDinuclear or polynuclear complexes rsc.org
Lanthanides (e.g., Eu, Tb)Luminescent materialsCoordination polymer

Integration into Novel Complex Molecular Systems for Diverse Non-Biological Applications

The ability of piperazine derivatives to participate in supramolecular assembly through hydrogen bonding and other non-covalent interactions opens up exciting possibilities for the creation of advanced materials. rsc.orgrsc.org The ethylamine group of this compound can act as a hydrogen bond donor, while the piperazine nitrogens can act as acceptors, making it an excellent building block for self-assembling systems.

Future research could focus on integrating this compound into supramolecular polymers, gels, and liquid crystals. The chirality of the molecule could be used to induce helical structures in these materials, leading to chiroptical properties that are of interest for applications in optical devices and sensors.

Furthermore, this compound could be used as a functional component in the design of novel materials for applications such as gas storage and separation, where the specific interactions within a porous material are critical. The incorporation of this amine into fullerene derivatives or as a component in the synthesis of new dyes are other potential areas of exploration. worktribe.comnih.gov

Molecular System Potential Application Key Interactions
Supramolecular PolymersChiral sensors, stimuli-responsive materialsHydrogen bonding, π-π stacking
Metal-Organic Frameworks (MOFs)Gas storage, catalysisCoordination bonds, host-guest interactions
Liquid CrystalsOptical displays, chiroptical switchesAnisotropic molecular shape, intermolecular forces
Functionalized NanoparticlesTargeted delivery systems (non-biological), catalysisCovalent attachment, surface functionalization

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine?

Methodological Answer:
The compound can be synthesized via alkylation of 2,4-dimethylpiperazine with a haloethylamine derivative (e.g., chloroethylamine) under reflux in a polar aprotic solvent (e.g., ethanol or acetonitrile). Triethylamine is often used as a base to neutralize HCl byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification typically involves column chromatography using silica gel with a gradient of methanol/dichloromethane .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Key characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the piperazine ring environment (e.g., methyl protons at δ ~1.0–1.5 ppm) and ethylamine chain (δ ~2.5–3.5 ppm).
  • Mass spectrometry (MS) : Verify molecular ion peaks (expected m/z for C8H19N3\text{C}_8\text{H}_{19}\text{N}_3: 157.16) and fragmentation patterns.
  • Elemental analysis : Ensure C, H, and N percentages align with theoretical values (e.g., C: 61.1%, H: 12.1%, N: 26.7%) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard) to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in a cool (<25°C), ventilated area away from oxidizers .

Advanced: How can researchers resolve low yields in alkylation reactions involving piperazine derivatives?

Methodological Answer:
Optimize reaction conditions by:

  • Temperature control : Prolonged reflux (>12 hours) improves nucleophilic substitution efficiency.
  • Solvent selection : Switch to DMF or DMSO for better solubility of intermediates.
  • Catalysis : Add catalytic KI to enhance reactivity of haloethylamine.
  • Purification : Use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water to isolate the product from unreacted starting materials .

Advanced: How to design experiments to evaluate biological activity (e.g., receptor binding)?

Methodological Answer:

  • In vitro assays : Use radioligand binding assays (e.g., 3H^3H-labeled antagonists) to test affinity for serotonin or dopamine receptors.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
  • Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A_{2A}) to validate assay conditions.
  • Data analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How to address discrepancies in reported solubility data?

Methodological Answer:

  • Experimental validation : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C.
  • Analytical quantification : Use UV-Vis spectroscopy (λmax ~260 nm) or HPLC-UV to measure saturated solutions.
  • Documentation : Report solvent purity, temperature, and equilibration time to ensure reproducibility .

Advanced: How to investigate structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substituents at the 2- and 4-positions of the piperazine ring (e.g., ethyl, benzyl groups).
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target receptors.
  • Data correlation : Compare logP values (measured via shake-flask) with biological activity to assess lipophilicity-activity relationships .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., oxidation of ethylamine to nitriles).
  • Recommendations : Store in amber glass vials under nitrogen atmosphere to prevent oxidation .

Advanced: What strategies optimize coordination chemistry applications (e.g., ligand design)?

Methodological Answer:

  • Metal complexation : React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in methanol/water mixtures.
  • Spectroscopic analysis : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand coordination.
  • Catalytic testing : Evaluate catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol) .

Advanced: How to mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process standardization : Use automated reactors (e.g., ChemSpeed) for precise temperature and stirring control.
  • Quality control (QC) : Implement in-line FTIR to monitor reaction progress.
  • Statistical analysis : Apply design of experiments (DoE) to identify critical parameters (e.g., molar ratio, solvent volume) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.